molecular formula C7H10N2O3 B1314084 ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate CAS No. 51986-17-5

ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B1314084
CAS No.: 51986-17-5
M. Wt: 170.17 g/mol
InChI Key: OMGLOQRFAJAMTB-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are highly valued in organic synthesis and have diverse applications in various sectors, including medicine and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate typically involves the condensation of 1,3-diketones with hydrazines. One common method includes the reaction of ethyl acetoacetate with methylhydrazine under reflux conditions . The reaction is usually carried out in a solvent such as ethanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for pyrazole derivatives often employ transition-metal catalysts and photoredox reactions. One-pot multicomponent processes and novel reactants are also utilized to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles and pyrazolone derivatives .

Scientific Research Applications

Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate
  • 1-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid methyl ester

Uniqueness

This compound is unique due to its specific ethyl ester group, which can influence its solubility and reactivity compared to similar compounds .

Properties

IUPAC Name

ethyl 2-methyl-3-oxo-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-3-12-7(11)5-4-6(10)9(2)8-5/h4,8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGLOQRFAJAMTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)N(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20500279
Record name Ethyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51986-17-5
Record name Ethyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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